2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Description
Introduction to Heterocyclic Hybrid Scaffolds in Medicinal Chemistry
Heterocyclic hybrids represent a paradigm shift in drug discovery, addressing the limitations of single-pharmacophore agents by merging structurally diverse bioactive motifs. The rationale for this approach lies in the ability of hybrid molecules to simultaneously modulate multiple biological targets, thereby enhancing therapeutic outcomes while mitigating resistance mechanisms. s-Triazine-based hybrids, for instance, have demonstrated remarkable anticancer activity by combining triazine’s synthetic versatility with complementary heterocycles like tetrazole and piperazine. Similarly, tricyclic pyridazinone derivatives have shown promise in cardiovascular and metabolic disorders through dual inhibition of enzymes like thromboxane synthetase and aldose reductase. These successes underscore the importance of strategic hybridization in modern pharmacotherapy.
Rationale for Molecular Hybridization in Drug Discovery
Molecular hybridization capitalizes on the synergistic effects of combining pharmacophores from distinct bioactive compounds. This strategy enhances binding affinity, improves pharmacokinetic profiles, and reduces off-target effects by leveraging complementary molecular interactions. For example, s-triazine hybrids incorporating genistein and tetrazole moieties exhibit superior cytotoxicity against cancer cell lines compared to their parent compounds, with IC~50~ values as low as 3.7 μM in HeLa cells. The enhanced activity arises from the hybrid’s ability to concurrently inhibit hypoxia-inducible factor (HIF) pathways and kinase enzymes, a feat unattainable by single-scaffold agents.
Table 1: Biological Activities of Representative Heterocyclic Hybrids
Structural Analysis of 2-(1,2-Benzoxazol-3-yl)-N-{2-[3-(2,4-Dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide
Benzoxazole Core: Pharmacophoric Significance in Bioactive Compounds
The benzoxazole moiety is a privileged scaffold in medicinal chemistry due to its electron-rich aromatic system and capacity for hydrogen bonding via the oxazole nitrogen. These features enable robust interactions with biological targets, particularly enzymes and receptors involved in inflammation and oncology. In the context of the hybrid compound, the benzoxazole core likely contributes to DNA intercalation or topoisomerase inhibition, mechanisms commonly associated with benzoxazole derivatives. The 1,2-benzoxazol-3-yl group’s planar structure facilitates π-π stacking with aromatic residues in target proteins, enhancing binding stability.
Thiazole-Pyridazinone Hybridization: Synergistic Effects on Target Binding
The thiazole and pyridazinone components introduce complementary electronic and steric properties. The 2,4-dimethylthiazole moiety, with its sulfur atom and methyl substituents, augments hydrophobic interactions and metabolic stability. Concurrently, the pyridazinone ring’s ketone group serves as a hydrogen bond acceptor, potentially engaging catalytic residues in enzymes like aldose reductase or thromboxane synthetase. This dual functionality is exemplified in tricyclic pyridazinone-indole hybrids, which exhibit nanomolar inhibition of thromboxane synthetase (IC~50~ = 0.15 μM) while maintaining cardiovascular safety.
Table 2: Functional Contributions of Hybrid Components
| Component | Key Features | Putative Target Interactions |
|---|---|---|
| Benzoxazole | π-π stacking, H-bonding (N, O) | DNA topoisomerases, Kinases |
| Thiazole | Hydrophobicity (S, CH~3~) | ATP-binding pockets, Cytochrome P450 |
| Pyridazinone | H-bond acceptance (C=O), Planarity | Oxidoreductases, Synthetases |
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-12-20(29-13(2)22-12)15-7-8-19(27)25(23-15)10-9-21-18(26)11-16-14-5-3-4-6-17(14)28-24-16/h3-8H,9-11H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUWADQJIIQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CC3=NOC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide typically involves multiple steps, starting with the preparation of the benzoxazole and thiazole intermediates. The benzoxazole ring can be synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The thiazole ring is often synthesized through the reaction of appropriate thioamides with α-haloketones .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole or thiazole rings using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzoxazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide have shown activity against various bacterial strains and fungi. In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Studies have reported that similar compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The presence of the thiazole and pyridazine units is particularly associated with enhanced cytotoxicity .
Antitubercular Activity
Given the rising incidence of tuberculosis (TB), compounds with the ability to inhibit Mycobacterium tuberculosis are highly sought after. Some derivatives have been evaluated for their antitubercular activity in vitro and in vivo, showing promising results that warrant further investigation .
Case Study 1: Antimicrobial Efficacy
A study published in 2018 synthesized a series of benzoxazole derivatives, including compounds similar to the target molecule. The research highlighted their effectiveness against Mycobacterium tuberculosis and other pathogens, demonstrating their potential as lead compounds for drug development .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of thiazole-containing compounds. The findings indicated that specific modifications to the benzoxazole framework could significantly enhance anticancer activity against breast cancer cell lines .
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide ()
- Core Structure : Benzisoxazole (oxygen and nitrogen at positions 1,2) vs. benzoxazole (oxygen and nitrogen at positions 1,3) in the target compound.
- Functional Groups :
- Chloromethyl group at position 3 (reactive site for further derivatization).
- Acetamide at position 5 (shared with the target compound).
- Synthesis : Cyclization of o-hydroxyphenylketoximes using hydroxylamine and thionyl chloride .
- Pharmacology : Antimicrobial and anticancer activities reported for benzisoxazole derivatives .
2.1.2. Thiazole-Pyridazine Derivatives
- Core Structure : Thiazole-pyridazine moieties (as in the target compound) are common in kinase inhibitors (e.g., phosphodiesterase or cyclin-dependent kinase inhibitors).
- Key Differences : The ethyl linkage in the target compound may enhance conformational flexibility compared to rigid scaffolds.
Pharmacological Profile Comparison
Key Structural and Functional Insights
- Benzoxazole vs.
- Thiazole-Pyridazine Motif : The dimethylthiazole and 6-oxopyridazine groups may confer metabolic stability and hydrogen-bonding capacity, critical for drug-likeness.
- Acetamide Linker : Shared with N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, this group improves solubility and serves as a spacer for pharmacophore alignment .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This compound features a complex structure that combines elements from benzoxazole, thiazole, and pyridazine frameworks, which are known to exhibit various pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structural motifs often exhibit a range of biological activities including antimicrobial , antioxidant , and anticancer properties. Below is a summary of the key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have shown that derivatives of benzoxazole and thiazole exhibit varying degrees of antimicrobial activity. For instance, compounds containing benzoxazole rings have been reported to possess moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for related compounds have been documented, indicating potential efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| H-Box[2,4,5-(OMe)3Ph]-OMe (Compound 8) | 50 | E. coli |
| H-Box[(2-OMe)Ph]-OMe (Compound 6) | 75 | Staphylococcus aureus |
| H-Box[(2-NMe2)Ph]-OMe (Compound 13) | 30 | Bacillus subtilis |
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated using assays such as the DPPH radical scavenging method. Compounds with electron-withdrawing groups have shown enhanced antioxidant activity compared to their counterparts. For instance, a related thiazole derivative exhibited a percentage inhibition of 85.74% in antioxidant assays .
Anticancer Activity
The anticancer properties of benzoxazole derivatives are particularly noteworthy. Research has demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 20 | A549 |
| Compound C | 10 | PC3 |
Case Studies
- Study on Anticancer Properties : A study conducted by Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated significant cytotoxicity of certain derivatives against various cancer types .
- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of benzoxazole derivatives showed promising results against specific bacterial strains, suggesting potential applications in treating infections .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions, including cyclization of pyridazinone and thiazole moieties, followed by coupling with the benzoxazole-acetamide fragment. Key steps:
- Cyclization : Use microwave-assisted synthesis (120°C, DMF, 2 hrs) to form the 6-oxo-1,6-dihydropyridazin-1-yl core .
- Coupling : Employ HATU/DIPEA-mediated amide bond formation between the pyridazin-thiazole intermediate and benzoxazolyl-acetic acid (yield: 65–75%) .
- Optimization : Monitor reaction progress via TLC/HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents (e.g., pyridazinone C=O at δ 165–170 ppm; thiazole CH3 at δ 2.4–2.6 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ m/z calculated for C23H21N5O3S: 464.1392) .
- X-ray Crystallography : Resolve stereochemical ambiguities in the dihydropyridazine ring .
Q. How can researchers design preliminary biological activity screens?
Use in vitro assays targeting kinases or inflammatory pathways:
- Enzyme Inhibition : Test against COX-2 or MAPK isoforms (IC50 determination via fluorescence polarization) .
- Cellular Uptake : Radiolabel the compound with ³H or ¹⁴C to assess permeability in Caco-2 cell monolayers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to improve target affinity?
- Core Modifications : Replace the dihydropyridazinone with a triazinone to evaluate changes in binding entropy (ΔΔG via ITC) .
- Substituent Effects : Synthesize analogs with halogens (Cl, Br) at the thiazole 4-position and compare IC50 values against wild-type/mutant kinases .
- Computational Docking : Use AutoDock Vina to map interactions with ATP-binding pockets (e.g., hydrogen bonding with Lys68 in p38α MAPK) .
Q. How can discrepancies in spectral data (e.g., unexpected NMR splitting) be resolved?
- Dynamic Effects : Variable-temperature NMR (VT-NMR) at 25–60°C to detect hindered rotation in the acetamide group .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to distinguish overlapping signals in the pyridazinone ring .
Q. What methodologies address contradictions between in vitro efficacy and in vivo pharmacokinetics?
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., thiazole methyl groups) .
- Prodrug Design : Mask the acetamide as a tert-butyl carbamate to enhance oral bioavailability (test in Sprague-Dawley rats) .
Q. How can researchers resolve conflicting data on target engagement in cellular assays?
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated probe to isolate bound proteins for LC-MS/MS identification .
- CRISPR Knockout Models : Validate specificity by comparing activity in wild-type vs. kinase-deficient HEK293 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
